molecular formula C11H9Cl2NO2 B8425940 2-Chloro-3-(1-cyano-1-methylethoxy)benzoyl chloride

2-Chloro-3-(1-cyano-1-methylethoxy)benzoyl chloride

Cat. No.: B8425940
M. Wt: 258.10 g/mol
InChI Key: LNTZNBDGPGDGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1-cyano-1-methylethoxy)benzoyl chloride is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

2-chloro-3-(2-cyanopropan-2-yloxy)benzoyl chloride

InChI

InChI=1S/C11H9Cl2NO2/c1-11(2,6-14)16-8-5-3-4-7(9(8)12)10(13)15/h3-5H,1-2H3

InChI Key

LNTZNBDGPGDGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OC1=CC=CC(=C1Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-(1-cyano-1-methylethoxy)benzoic acid (278 mg, 1.16 mmol) produced in Example C70(iii) in tetrahydrofuran (2.5 mL) were added N,N-dimethylformamide (25 μL) and oxalyl chloride (125 μL, 1.46 mmol), and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure to give 2-chloro-3-(1-cyano-1-methylethoxy)benzoyl chloride as a pale-yellow oil.
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
25 μL
Type
reactant
Reaction Step Two
Quantity
125 μL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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